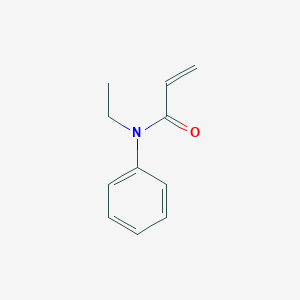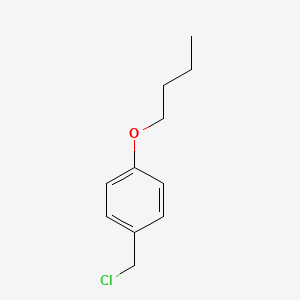![molecular formula C22H20N2 B8653984 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile
描述
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is an organic compound with the molecular formula C22H20N2 It is characterized by the presence of a phenylacetonitrile group substituted with a dibenzylamino group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile typically involves the reaction of 4-bromoacetophenone with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
科学研究应用
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 4-(N,N-dimethylamino)phenylacetonitrile
- 4-(N,N-diethylamino)phenylacetonitrile
- 4-(N,N-diphenylamino)phenylacetonitrile
Comparison
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
属性
分子式 |
C22H20N2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-[4-(dibenzylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C22H20N2/c23-16-15-19-11-13-22(14-12-19)24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15,17-18H2 |
InChI 键 |
DBRYVJIHIVSGGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(5-methyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8653903.png)
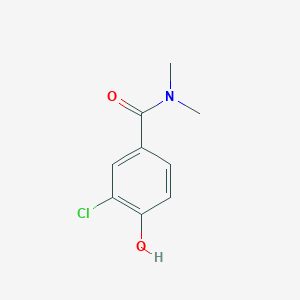
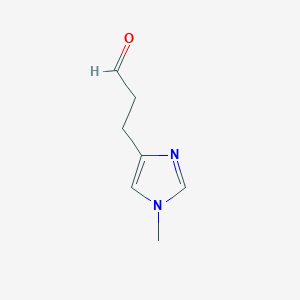
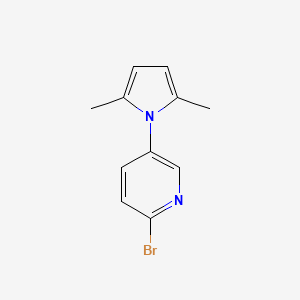
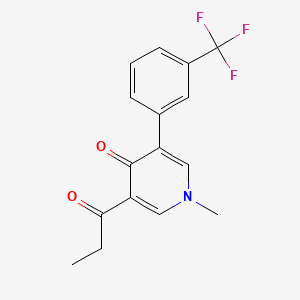
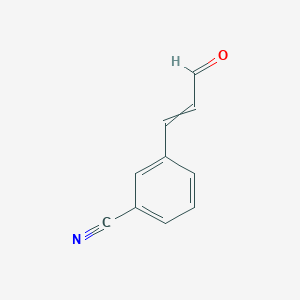
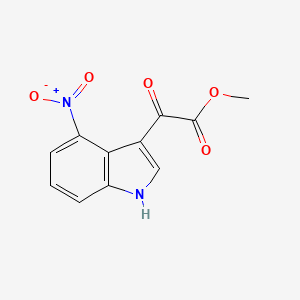
![Tert-butyl 4-[[2-chloro-4-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8653967.png)
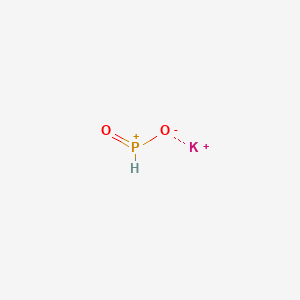
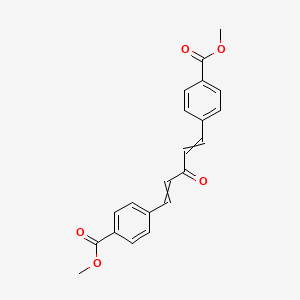

![[1,1'-Biphenyl]-4-ylphosphonic dichloride](/img/structure/B8654002.png)
